molecular formula C18H12Cl2N6O B2932621 2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 881073-38-7

2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

Cat. No.: B2932621
CAS No.: 881073-38-7
M. Wt: 399.24
InChI Key: LZNYWTDFLBSADC-UHFFFAOYSA-N
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Description

2-Chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a compound featuring an intricate structure, distinguished by its chlorinated aromatic rings and the pyrazolo[3,4-d]pyrimidin core This structure endows it with unique chemical and biological properties

Mechanism of Action

Target of Action

The compound, 2-chloro-N’-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide, is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines have been reported to interact with a broad spectrum of targets, including tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis .

Mode of Action

Pyrazolo[3,4-d]pyrimidine derivatives are known to inhibit the activity of their targets by binding to their active sites . This binding can disrupt the normal functioning of these proteins, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. For instance, if the compound targets tyrosine kinases, it could affect pathways related to cell growth and differentiation . If it targets dihydrofolate reductase, it could affect the folate metabolism pathway . The exact pathways affected by this specific compound would require further investigation.

Pharmacokinetics

It’s worth noting that all the potent compounds from a series of pyrrolo[2,3-d]pyrimidine derivatives have a clogp value less than 4 and molecular weight less than 400 , which are favorable properties for drug-likeness and could potentially impact the compound’s bioavailability.

Result of Action

The result of the compound’s action would depend on its specific targets and the cells in which these targets are expressed. For instance, if the compound targets proteins involved in cell proliferation, it could potentially inhibit cell growth . The exact molecular and cellular effects of this compound would require further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide can be achieved through multi-step organic reactions:

  • Formation of Pyrazolo[3,4-d]pyrimidin Core: : This core can be synthesized by condensing an appropriate pyrazole derivative with formamide in the presence of a strong acid or base.

  • Chlorination: : Chlorination of the pyrazolo[3,4-d]pyrimidin core is achieved using chlorinating agents such as thionyl chloride or phosphorous pentachloride.

  • Attachment of 3-Chlorophenyl Group: : This step involves a substitution reaction where a chlorinated aromatic compound reacts with a nucleophilic pyrazolo[3,4-d]pyrimidin derivative.

  • Formation of Benzohydrazide: : Benzohydrazide is synthesized separately through the reaction of benzoyl chloride with hydrazine hydrate.

  • Final Coupling: : The final step involves coupling the chlorinated pyrazolo[3,4-d]pyrimidin core with benzohydrazide under mild heating and catalytic conditions.

Industrial Production Methods

Scaling up the synthesis for industrial purposes requires optimization of reaction conditions:

  • Catalysis: : Using efficient catalysts to enhance reaction rates and yields.

  • Continuous Flow Reactors: : Implementing continuous flow chemistry to ensure consistent production and scalability.

  • Green Chemistry Principles: : Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, producing various oxidized derivatives.

  • Reduction: : Reduction reactions might yield different hydrazine-containing compounds with potential biological activities.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituting Agents: : Halogens (e.g., bromine, iodine), alkylating agents.

Major Products

  • Oxidized Derivatives: : These products may exhibit altered electronic properties and enhanced biological activities.

  • Reduced Compounds: : These can serve as intermediates in the synthesis of more complex molecules.

  • Substituted Derivatives: : Introducing various substituents can lead to the creation of a diverse range of analogs.

Scientific Research Applications

2-Chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide has multiple applications across scientific research:

  • Chemistry: : Utilized in the synthesis of heterocyclic compounds and as a building block for more complex chemical entities.

  • Biology: : Investigated for its potential as an enzyme inhibitor, signaling pathway modulator, and protein-binding molecule.

  • Medicine: : Explored for therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

  • Industry: : Applied in the development of specialty chemicals, agricultural agents, and materials science.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-chlorophenyl)benzamide: : Shares structural similarities but differs in its core structure, leading to distinct biological properties.

  • N-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide: : Lacks the 2-chloro substitution, resulting in different reactivity and biological activity.

  • N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide: : Omits the chlorine atoms, leading to alterations in its chemical and biological behavior.

By comparing these compounds, one can highlight the unique aspects of 2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide, such as its specific substitution pattern and the resultant impact on its properties and applications.

Properties

IUPAC Name

2-chloro-N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N6O/c19-11-4-3-5-12(8-11)26-17-14(9-23-26)16(21-10-22-17)24-25-18(27)13-6-1-2-7-15(13)20/h1-10H,(H,25,27)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNYWTDFLBSADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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